3-Nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Nitro-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is known for its yellow crystalline appearance and is soluble in water. It is a weak acid and is stable at room temperature but may decompose under high temperature and pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-pyrazole-4-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 4-methylpyrazole with nitric acid, followed by oxidation using potassium permanganate . Another approach involves the reaction of 4-bromopyrazole with n-butyllithium at -78°C .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amino-pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Nitro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1H-pyrazole-4-carboxylic acid involves its interaction with cellular components. The compound’s nitro group can interfere with bacterial cell membranes, leading to cell lysis and death. Additionally, its ability to form hydrogen bonds with biological molecules can disrupt normal cellular functions .
Comparison with Similar Compounds
- 4-Nitro-1H-pyrazole-3-carboxylic acid
- 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
Uniqueness: 3-Nitro-1H-pyrazole-4-carboxylic acid stands out due to its specific nitro and carboxylic acid functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H,(H,5,6)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIXGKNWFWDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39196-96-8 |
Source
|
Record name | 3-nitro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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